![molecular formula C30H27BrN4O5S B2842253 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 688059-77-0](/img/structure/B2842253.png)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
H1-Antihistaminic Agents
Researchers have synthesized novel quinazolinone derivatives, including those with structural similarities to the specified compound, demonstrating significant in vivo H1-antihistaminic activity. These compounds have shown to protect animals from histamine-induced bronchospasm, with some derivatives offering minimal sedation compared to standard antihistamines. This suggests potential for these compounds to serve as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013), (Alagarsamy & Parthiban, 2014).
Antimicrobial Applications
Quinazoline-based compounds have been explored for their antimicrobial potential. A study synthesized a series of quinazoline-based hybrids and evaluated their efficacy against several bacteria and fungi. Some analogs displayed significant microbial inhibition, highlighting their potential as antimicrobial agents (Shah, Lakum, & Chikhalia, 2015).
Antiviral Activities
Quinazolin-4(3H)-ones derivatives have been synthesized and assessed for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona viruses. Some compounds exhibited notable inhibitory concentrations, underscoring their potential as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticonvulsant Activity
Studies have also investigated the anticonvulsant activities of quinazoline derivatives. Certain synthesized compounds demonstrated significant oral activity against seizures induced in mice models, suggesting their potential use as anticonvulsant agents (Zhang, Jin, Wang, Li, Guan, & Quan, 2015).
Anticancer Properties
Quinazoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human breast adenocarcinoma and cervical cancer cells. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWVSGYAZHQJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)Br)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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